molecular formula C4H4ClN B1600712 2-Chloro-1H-pyrrole CAS No. 56454-22-9

2-Chloro-1H-pyrrole

Cat. No. B1600712
CAS RN: 56454-22-9
M. Wt: 101.53 g/mol
InChI Key: PLGXRTUGMZEVII-UHFFFAOYSA-N
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Description

2-Chloro-1H-pyrrole is a chemical compound with the molecular formula C4H4ClN and a molecular weight of 101.53 . It is also known by other synonyms such as 2-chloro-1H-pyrrole .


Synthesis Analysis

The synthesis of pyrroles, including 2-Chloro-1H-pyrrole, has been a topic of interest in recent research. Various methods have been developed, including the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves a metal-catalyzed conversion of primary diols and amines to 2,5-unsubstituted pyrroles . A more recent approach involves the use of lipase as a catalyst for the synthesis of pyrrole disulfides .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1H-pyrrole consists of a five-membered ring with alternating single and double bonds, one of which is a nitrogen atom, and a chlorine atom attached to one of the carbon atoms .


Chemical Reactions Analysis

Pyrroles, including 2-Chloro-1H-pyrrole, can undergo various chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also participate in Michael addition with electrophilic olefins to afford N-alkylpyrroles .


Physical And Chemical Properties Analysis

2-Chloro-1H-pyrrole has a melting point of 79-81 °C and a boiling point of 52-56 °C (Press: 16 Torr). It has a density of 1.273±0.06 g/cm3 (Predicted) .

Safety and Hazards

2-Chloro-1H-pyrrole is considered hazardous. It is flammable and its vapors may form explosive mixtures with air. It is also harmful if swallowed and causes serious eye damage .

Future Directions

The future directions for 2-Chloro-1H-pyrrole could involve further exploration of its synthesis methods, as well as its potential applications in pharmaceuticals and material science . Additionally, more research could be conducted on its mechanism of action and its potential biological activities .

properties

IUPAC Name

2-chloro-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN/c5-4-2-1-3-6-4/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGXRTUGMZEVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481702
Record name 2-CHLOROPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1H-pyrrole

CAS RN

56454-22-9
Record name 2-CHLOROPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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